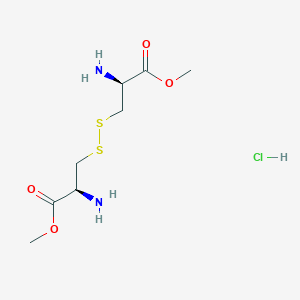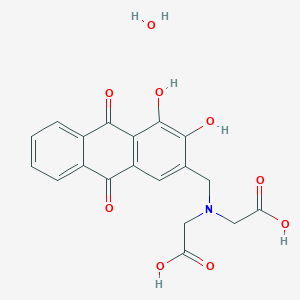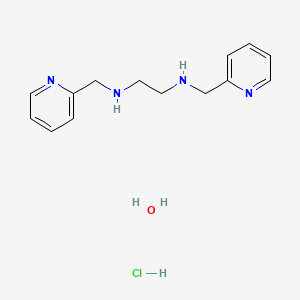
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride: is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions, which are useful in catalysis and material science.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms in the pyridine rings.
Common Reagents and Conditions:
Oxidizing Agents: Used in reactions to modify the oxidation state of the compound.
Reducing Agents: Employed to reduce imine intermediates during synthesis.
Major Products: The major products formed from these reactions are typically metal-ligand complexes, which have applications in catalysis and as intermediates in organic synthesis .
Scientific Research Applications
Chemistry: In chemistry, N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is used as a ligand to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metalloproteins and metalloenzymes .
Medicine: In medicine, the compound’s metal-chelating properties are explored for potential therapeutic applications, such as in the treatment of metal ion-related diseases .
Industry: Industrially, this compound is used in the development of catalysts for various chemical processes, including polymerization and oxidation reactions .
Mechanism of Action
The mechanism by which N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine exerts its effects involves the formation of stable complexes with metal ions. These complexes can influence various biochemical pathways by modulating the availability and reactivity of metal ions in biological systems . The compound’s ability to chelate metal ions makes it a valuable tool in studying and manipulating metalloproteins and metalloenzymes .
Comparison with Similar Compounds
N,N’-Dimethyl-N,N’-bis(2-pyridinylmethyl)-1,2-ethanediamine: Similar structure but with additional methyl groups, which can influence its reactivity and binding properties.
N,N,N’,N’-tetra(2-pyridinylmethyl)ethane-1,2-diamine: Contains four pyridine groups, offering different coordination chemistry and applications.
Uniqueness: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its specific structure that allows for the formation of highly stable metal complexes. This stability is crucial for its applications in catalysis and as a research tool in studying metal ion interactions .
Properties
IUPAC Name |
N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.ClH.H2O/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;/h1-8,15-16H,9-12H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUVOKVVJHVFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/structure/B8234765.png)

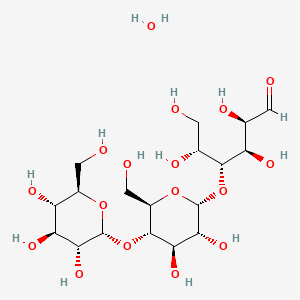
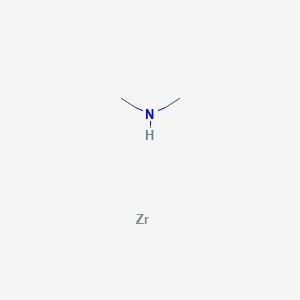
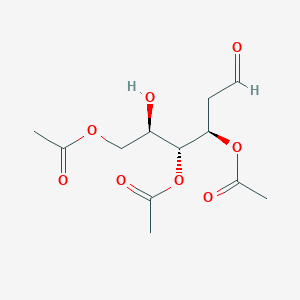

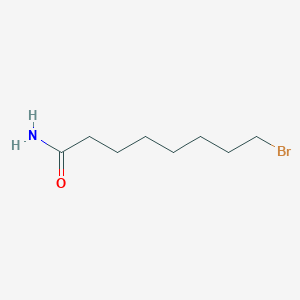
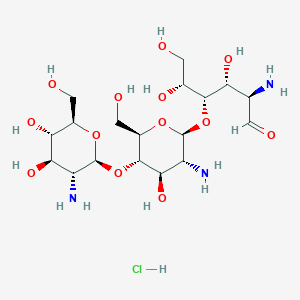
![1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B8234829.png)
![Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)](/img/structure/B8234834.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B8234836.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-[[(3S)-4-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(2R,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8234843.png)
